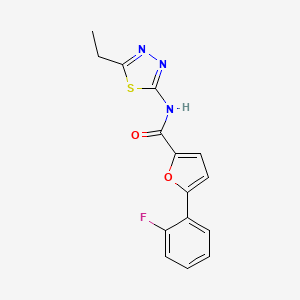

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF-24 is a member of the curcumin family of compounds, which are known for their anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been shown to have potent anticancer activity against a variety of cancer cell lines, and has also been investigated for its potential as a therapeutic agent for other diseases.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

Research has explored the synthesis of compounds with structures similar to the specified chemical, utilizing microwave-assisted synthesis techniques. These compounds, including those with 1,3,4-thiadiazole cores, have been investigated for their biological activities. For instance, Başoğlu et al. (2013) synthesized molecules with penicillanic or cephalosporanic acid moieties, revealing some possessing good to moderate antimicrobial activity against test microorganisms, with specific compounds also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Noncovalent Interactions and Crystal Structures

El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, emphasizing the quantitative assessment of noncovalent interactions through crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM). This study highlights the importance of noncovalent interactions in stabilizing the crystal structures of such compounds, offering insights into designing molecules with desired properties (El-Emam et al., 2020).

Synthesis and Reactivity

Research by Remizov et al. (2019) delved into the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases, studying the chemical reactivity and transformation pathways of thiadiazole derivatives. This work contributes to the understanding of the chemical behavior of such compounds, potentially aiding in the development of new materials or pharmaceuticals (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds containing 1,3,4-thiadiazole and furan moieties. Studies such as those conducted by Ravindra, Vagdevi, and Vaidya (2008) have synthesized novel compounds and tested their antimicrobial efficacy, providing a foundation for further pharmaceutical development (Ravindra, Vagdevi, & Vaidya, 2008).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) explored electrophilic substitution reactions involving N-(1-Naphthyl)furan-2-carboxamide, leading to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This research contributes to the field of organic synthesis, offering pathways to create complex molecules with potential applications in material science or as biological probes (Aleksandrov & El’chaninov, 2017).

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWONHOFAEYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)